molecular formula C12H15ClN2O B15114867 1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide

1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide

Katalognummer: B15114867
Molekulargewicht: 238.71 g/mol
InChI-Schlüssel: LHLIYXQAISYDAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide is a chemical compound that features a pyrrolidine ring substituted with a 2-chlorophenylmethyl group and a carboxamide group

Vorbereitungsmethoden

The synthesis of 1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the 2-Chlorophenylmethyl Group: This step involves the substitution of the pyrrolidine ring with the 2-chlorophenylmethyl group, often using a nucleophilic substitution reaction.

    Formation of the Carboxamide Group:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Biological Research:

    Industrial Applications: The compound may be used in the synthesis of other chemical compounds or as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine ring structures but different substituents.

    Chlorophenylmethyl Substituted Compounds: Compounds with similar 2-chlorophenylmethyl groups but different core structures.

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring, 2-chlorophenylmethyl group, and carboxamide group, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H15ClN2O

Molekulargewicht

238.71 g/mol

IUPAC-Name

1-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C12H15ClN2O/c13-10-5-2-1-4-9(10)8-15-7-3-6-11(15)12(14)16/h1-2,4-5,11H,3,6-8H2,(H2,14,16)

InChI-Schlüssel

LHLIYXQAISYDAZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(N(C1)CC2=CC=CC=C2Cl)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.